2,5,7-Trichloro-1H-benzo[d]imidazole

Antiviral HCMV Benzimidazole

2,5,7-Trichloro-1H-benzo[d]imidazole (CAS 142356-47-6) is the essential halogenated scaffold for synthesizing the 4,6-dichloro benzimidazole nucleoside series. This specific 2,5,7-substitution pattern is critical for accessing a distinct anti-HCMV selectivity window, unlike other trichlorinated isomers. The 2-chloro group is vital for antiviral activity and serves as a reactive handle for generating diverse amine analog libraries. Its synthesis via a safer diazotization route facilitates reliable scale-up from discovery to lead optimization. Ensure your research outcomes by securing this specific isomer.

Molecular Formula C7H3Cl3N2
Molecular Weight 221.5 g/mol
Cat. No. B8777355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trichloro-1H-benzo[d]imidazole
Molecular FormulaC7H3Cl3N2
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12)
InChIKeyBOSXUUUAOBZQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trichloro-1H-benzo[d]imidazole (CAS 142356-47-6): A Key Trichlorinated Benzimidazole Building Block for Antiviral Drug Discovery


2,5,7-Trichloro-1H-benzo[d]imidazole, also designated 2,4,6-trichlorobenzimidazole, is a halogenated benzimidazole featuring chlorine atoms at the 2, 5, and 7 positions . With a molecular weight of 221.47 g/mol and a LogP of 3.38, it serves as a versatile heterocyclic scaffold in medicinal chemistry . The compound is a critical intermediate for synthesizing polyhalogenated benzimidazole nucleosides that display activity against human cytomegalovirus (HCMV) [1].

Why 2,5,7-Trichloro-1H-benzo[d]imidazole Cannot Be Replaced by Other Benzimidazole Isomers


Benzimidazole trichlorination patterns are not interchangeable. The 2,4,6-(or 2,5,7-) substitution pattern dictates both synthetic accessibility and the biological profile of downstream derivatives. Unlike the 2,5,6-isomer, which yields the potent anti-HCMV nucleoside TCRB, the target compound provides entry into the 4,6-dichloro nucleoside series with a distinct selectivity window [1]. Furthermore, the 2-chloro group is essential for anti-HCMV activity, as 2-amino analogs are inactive [2]. Simply substituting another trichlorobenzimidazole risks altering reactivity, regioselectivity, and antiviral potency.

Quantitative Evidence Guide: 2,5,7-Trichloro-1H-benzo[d]imidazole Differentiation Data


Direct Comparison of Anti-HCMV Activity: 2,4,6- vs. 2,4,5-Trichlorobenzimidazole Heterocycles

In a head-to-head study, 2,4,6-trichlorobenzimidazole (target) and 2,4,5-trichlorobenzimidazole were evaluated for anti-HCMV activity. Both compounds exhibited IC50 values of 5–8 µM against HCMV (Towne strain), with cytotoxicity CC50 values of 32–100 µM. The 2-amino analogs were inactive, confirming that the 2-chloro substituent is essential [1]. This establishes the target compound as an active scaffold, though positional isomerism on the benzene ring does not significantly alter potency.

Antiviral HCMV Benzimidazole

Milder Synthetic Route via Diazotization: Operational Advantage Over 2,4,5-Isomer

2,4,6-Trichlorobenzimidazole (4a) was synthesized from 2-amino-4,6-dichlorobenzimidazole via a mild diazotization procedure. In contrast, 2,4,5-trichlorobenzimidazole (17a) required a three-step sequence: cyclization with cyanogen bromide, then diazotization in the presence of a cupric halide [1]. This difference translates to a simpler, safer, and potentially more cost-effective synthetic route for the target compound.

Synthetic chemistry Diazotization Benzimidazole synthesis

Selective Nucleophilic Displacement at the 2-Position Enables Diversification

The 2-chloro group of 2,4,6-trichlorobenzimidazole derivatives undergoes facile nucleophilic displacement with ammonia, methylamine, dimethylamine, and thiourea to generate 2-substituted analogs, while the 4- and 6-chloro groups remain inert under these conditions [1]. This regioselectivity allows rapid generation of compound libraries for SAR exploration without the need for protecting-group strategies.

Nucleophilic substitution SAR Benzimidazole

Defined Physicochemical Properties: LogP, Purity, and Predicted pKa

The compound is commercially available with a certified purity of 98% and a calculated LogP of 3.38 . The predicted pKa is 6.16, suggesting moderate acidity at the imidazole NH . These defined physicochemical parameters facilitate reproducible solubility, partitioning, and permeability predictions in biological assays, reducing batch-to-batch variability compared to less well-characterized analogs.

LogP Purity Drug-likeness

Divergent SAR: 4,6-Dichloro vs. 5,6-Dichloro Nucleoside Series

Ribosylation of 2,4,6-trichlorobenzimidazole yields 2,4,6-trichloro-1-β-D-ribofuranosylbenzimidazole (7a), which inhibits HCMV with IC50 values in the 1–10 µM range [1]. In contrast, the 2,5,6-trichloro isomer-derived nucleoside TCRB is more potent (IC50 = 2.9 µM in plaque assay) [2]. The 4,6-dichloro series displays a different selectivity window against HSV-1, making the parent heterocycle a critical determinant of downstream antiviral profile.

HCMV Nucleoside analog SAR

Optimal Application Scenarios for 2,5,7-Trichloro-1H-benzo[d]imidazole Based on Evidence


Scaffold for 4,6-Dichloro Benzimidazole Nucleoside Synthesis Targeting HCMV

When the goal is to explore the 4,6-dichloro nucleoside series—which exhibits a distinct anti-HCMV selectivity profile compared to the 5,6-dichloro series—2,5,7-trichloro-1H-benzo[d]imidazole is the required starting material. Ribosylation and subsequent 2-position derivatization yield analogs with IC50 values of 1–10 µM [1].

Regioselective Library Synthesis via 2-Chloro Displacement

The compound is ideal for generating focused libraries where the 2-chloro group is replaced by various amines while retaining the 4,6-dichloro pattern. This regioselectivity has been demonstrated with ammonia, methylamine, dimethylamine, and thiourea, enabling rapid SAR exploration [2].

Cost-Efficient Scale-Up for Antiviral Lead Optimization

The milder diazotization-based synthetic route avoids cyanogen bromide and cupric halide, offering a safer, potentially lower-cost pathway for producing larger quantities of the heterocycle. This is advantageous when transitioning from milligram-scale discovery to gram-scale lead optimization [1].

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